6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene
Description
Contextualization of Spirocyclic Architectures in Organic Chemistry
Spirocyclic compounds are characterized by a unique structural motif where two rings are connected by a single, shared carbon atom, known as the spiro atom. This arrangement imparts a distinct three-dimensionality and conformational rigidity compared to fused or bridged ring systems. nih.gov The tetrahedral nature of the spiro-linked carbon atom creates a fixed spatial orientation of the fused rings, which can be a critical feature in molecular design. nih.govwjpps.com This inherent structural constraint limits conformational mobility, a property that is increasingly exploited in various fields of chemistry. nih.gov
Significance of Heterocyclic Spiro Compounds in Advanced Chemical Research
When one or more carbon atoms in the spirocyclic framework are replaced by heteroatoms such as oxygen, nitrogen, or sulfur, the resulting structures are known as heterocyclic spiro compounds. These motifs are prevalent in a vast number of natural products and have become privileged scaffolds in medicinal chemistry and drug discovery. nih.govnih.gov The incorporation of a spirocyclic moiety can significantly influence a molecule's biological activity, potency, and selectivity. nih.gov Furthermore, introducing spirocycles is a recognized strategy for optimizing crucial physicochemical properties like solubility and metabolic stability, while also providing access to novel intellectual property. researchgate.net The unique three-dimensional arrangement offered by spiroheterocycles makes them particularly suitable for designing molecules that can precisely interact with biological targets. mdpi.com
Structural Classification of 4-Oxa-5-azaspiro[2.4]hept-5-ene Derivatives
The 4-oxa-5-azaspiro[2.4]hept-5-ene system is a specific class of spiroheterocycle. Its core structure consists of a five-membered oxazoline (B21484) ring fused via a spiro junction to a three-membered cyclopropane (B1198618) ring. The nomenclature indicates the positions of the heteroatoms: an oxygen atom at position 4 and a nitrogen atom at position 5 within the seven-atom spiro-system. The "-5-ene" suffix denotes a double bond between the nitrogen at position 5 and the adjacent carbon.
Derivatives of this system are classified based on the substituents attached to the carbon and nitrogen atoms of the heterocyclic framework. The subject of this article, 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene , is defined by a benzyl (B1604629) group attached to the carbon atom at position 6. Variations in this family of compounds can arise from different substituents at this position or at the nitrogen atom, leading to a diverse library of molecules with potentially distinct properties and reactivities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
101960-36-5 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C12H13NO/c1-2-4-10(5-3-1)8-11-9-12(6-7-12)14-13-11/h1-5H,6-9H2 |
InChI Key |
VZRPXJQAPSIOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Historical Development of Spiro[2.4]heptene Synthesis
The journey to synthesizing complex spirocycles like 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene is built upon a rich history of developing methods for creating the fundamental spiro[2.4]heptene core. One of the earliest successful syntheses of the parent spiro[2.4]hepta-4,6-diene was achieved in 1955 by Levina and her team. researchgate.net Their method involved the reaction of cyclopentadiene (B3395910) with 1,2-dibromoethane (B42909) in the presence of sodium in liquid ammonia. researchgate.netprezi.com
A significant advancement came in 1965 with the work of Moss, who introduced a method based on the reaction of diazocyclopentadiene with various unsaturated compounds. researchgate.net This approach opened the door to a wider variety of spiro[2.4]hepta-4,6-diene derivatives and spurred further investigation into this class of compounds. researchgate.net These early methods can be broadly categorized into two groups: the construction of the spiro[2.4]heptadiene skeleton through the cyclomethylenation of double bonds and the cyclomethylenation of the exocyclic double bond in fulvenes. researchgate.net
Over the years, numerous other derivatives have been synthesized, and new synthetic routes have been developed. researchgate.net One such method involves the conversion of an at least mono-ring-substituted β-haloethylcyclopentadiene into the corresponding spiro[2.4]hepta-4,6-diene using a base. google.com
Contemporary Approaches for the Synthesis of this compound and Related Azaoxa Spirocycles
Modern synthetic chemistry offers a diverse toolkit for the construction of complex molecules like this compound. These methods often focus on efficiency, control over stereochemistry, and the ability to introduce a variety of functional groups.
Cyclization Reactions for Spirocyclic Scaffold Construction
Cyclization reactions are a cornerstone of spirocycle synthesis. A recently developed method for creating spiro-cephalosporin compounds utilizes a Michael-type addition to the dihydrothiazine ring. mdpi.com This reaction, which couples various catechols under mildly basic conditions, leads to the stereoselective formation of spiro-cephalosporins. mdpi.com Another approach involves a Prins-type cyclization of cyclic ketones and a homoallylic alcohol with acids like methanesulfonic acid or p-toluenesulfonic acid to yield substituted spirocyclic tetrahydropyranyl mesylates and tosylates. nih.gov The synthesis of multifunctional spirocycles has also been achieved through a two-step sequence involving the synthesis of azetidinones from cyclic carboxylic acids, followed by their reduction to azetidines. nih.gov
Acid-catalyzed cyclization of epoxides provides another route to spirocyclic systems. The mechanism involves the initial protonation of the epoxide oxygen, followed by an intramolecular attack of a nucleophile, such as a double bond, on the more substituted carbon of the activated epoxide. youtube.com
Multi-step Synthesis Protocols and Optimization
The construction of complex spirocycles often necessitates multi-step synthetic sequences. A general route to 4-spirocyclopropyl proline derivatives, which are structurally related to the target molecule, starts from 4-hydroxyproline. google.com This is oxidized to a ketone, which is then converted to an olefin via a Wittig reaction or other olefination methods. google.com The final spirocyclopropane ring is formed through a Simmons-Smith reaction or its variations. google.com
| Starting Material | Key Reactions | Product | Reference |
| Cyclic Ketones, Homoallylic Alcohol | Prins Cyclization | Spirocyclic Tetrahydropyranyl Mesylates | nih.gov |
| 4-Hydroxyproline | Oxidation, Olefination, Cyclopropanation | 4-Spirocyclopropyl Proline Derivatives | google.com |
| Cephalosporin Derivative, Catechol | Michael Addition | Spiro-Cephalosporins | mdpi.com |
Asymmetric Synthesis and Enantioselective Approaches for Spiro[2.4]heptene Systems
The biological activity of chiral spirocycles is often dependent on their stereochemistry, making asymmetric synthesis a critical area of research. A significant challenge in this field is the construction of spiro-indenes with all-carbon quaternary stereocenters due to their rigidity and steric hindrance. oaepublish.com A recently developed palladium-catalyzed asymmetric (4 + 2) dipolar cyclization addresses this by trapping π-allyl-Pd 1,4-dipoles with in situ generated indene-involved ketenes. oaepublish.com
Another approach to chiral spirocycles is the enantioselective 1,3-dipolar cycloaddition of diazoacetates or nitrile oxides with α-methylene lactams, which can produce chiral spirocyclic heterocycles with high yields and enantioselectivity. nih.gov Chiral bifunctional sulfide-catalyzed bromolactonization has also been successfully employed for the asymmetric synthesis of α-spiro-γ-lactones. nii.ac.jp Furthermore, an organocatalyzed three-component cascade Knoevenagel/Michael/cyclization reaction using a quinidine-derived squaramide as a catalyst has been developed for the stereoselective synthesis of spiro[4H-chromene-3,3'-oxindole] derivatives. preprints.org
| Catalyst/Reagent | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Palladium Complex/Chiral Ligand | (4 + 2) Dipolar Cyclization | Chiral Spiro-indenes | Up to 97% | oaepublish.com |
| Chiral Magnesium Lewis Acid | 1,3-Dipolar Cycloaddition | Chiral Spirocyclic Lactams | Up to 89% | nih.gov |
| Quinidine-derived Squaramide | Knoevenagel/Michael/Cyclization | Spiro[4H-chromene-3,3'-oxindoles] | Up to 90% | preprints.org |
| Chiral Bifunctional Sulfide | Bromolactonization | α-Spiro-γ-lactones | Not specified | nii.ac.jp |
Ring-Closing Metathesis Strategies in Spiro[2.4]heptene Formation
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including spirocycles. arkat-usa.orgwikipedia.org This method, which typically uses ruthenium-based catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org The key intermediate in this process is a metallacyclobutane. organic-chemistry.org
The synthesis of various spiro-cyclic systems has been achieved using RCM as the key step. arkat-usa.org This often involves the initial preparation of diallylated compounds from 1,3-diketones or other substrates with an active methylene (B1212753) group. arkat-usa.org A series of arylspiro[2.4]hept-5-enes have been successfully prepared from aryl-diallylcyclopropanes using Grubbs' catalyst. researchgate.net Furthermore, prochiral 4-(allyloxy)hepta-1,6-diynes can undergo a chemoselective ring-closing enyne metathesis to produce racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. beilstein-journals.org
1,3-Dipolar Cycloaddition Reactions for Azaoxa Spirocycles
1,3-Dipolar cycloaddition is a highly efficient and straightforward method for constructing five-membered heterocyclic compounds, including azaoxa spirocycles. nih.govresearchgate.net This reaction involves the [3+2] annulation of a 1,3-dipole with a dipolarophile. researchgate.net
In the context of azaoxa spirocycles, isatin-derived azomethine ylides are commonly used as the 1,3-dipole. nih.gov These are typically generated in situ and then react with a suitable dipolarophile. nih.gov This methodology has been successfully used to synthesize a variety of drug-like spirocyclic scaffolds by fusing a fully functionalized pyrrolidine (B122466) with an oxindole (B195798). researchgate.net The reaction of chiral nitrile oxides with α-methylene-γ-lactams has been shown to produce spiroisoxazolines. mdpi.com Similarly, cycloaddition reactions between pyridinium (B92312) ylides and 3-alkenyl oxindoles have been reported to yield spirocyclic oxindoles with high regio- and diastereoselectivity. rsc.org
| 1,3-Dipole | Dipolarophile | Product | Reference |
| Isatin-derived Azomethine Ylide | Various Dipolarophiles | N-Fused Pyrrolidinyl Spirooxindoles | nih.gov |
| Azomethine Ylide | 3-Methyleneoxindolines | Spirooxindole-pyrrolidines | researchgate.net |
| Chiral Nitrile Oxide | α-Methylene-γ-lactams | Spiroisoxazolines | mdpi.com |
| Pyridinium Ylide | 3-Alkenyl Oxindoles | Spirocyclic Oxindoles | rsc.org |
Organocatalytic and Metal-Catalyzed Methods in Spiroheterocycle Assembly
The assembly of spiroheterocycles has been significantly advanced by the development of organocatalytic and metal-catalyzed reactions. researchgate.netacs.orgrice.edu These methods offer powerful pathways to construct the core structure of molecules like spirooxazolines.
Organocatalysis has emerged as a robust strategy for asymmetric synthesis. For instance, the first organocatalytic asymmetric synthesis of spirooxindole-embedded oxazolidines was achieved through a domino reaction between isatin-derived N-Boc ketimines and γ-hydroxy enones. nih.gov This reaction, catalyzed by a quinine-derived bifunctional squaramide catalyst, proceeds via hemiaminal formation followed by an aza-Michael reaction, yielding products with good diastereoselectivity and high enantioselectivity. nih.gov Similarly, cascade Michael-Michael-aldol reactions have been employed to synthesize spirooxindole derivatives from various heterocycles like oxindoles and benzofuranones, resulting in excellent stereoselectivities. nih.gov
Metal-catalyzed methods are indispensable for synthesizing spirooxindoles and related heterocycles. rsc.org Transition metals such as titanium, silver, and palladium are effective catalysts for these transformations. rsc.orgnih.gov A notable example is the regio- and stereoselective cyclization between isatins and 5-methoxyoxazoles using catalytic titanium(IV) chloride. acs.orgnih.gov This reaction affords spiro[3,3′-oxindoleoxazolines] in yields up to 99% and with diastereomeric ratios greater than 99:1. acs.orgnih.gov The substitution pattern on the oxazole (B20620) ring dictates the regiochemical outcome, leading to either 2-oxazoline or 3-oxazoline spirocycles. acs.orgnih.gov Silver catalysts have also proven effective in constructing spirooxindoles containing pyrrolidine and nitrile functionalities. nih.gov
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|---|
| Organocatalyst | Quinine-derived squaramide | Domino reaction (hemiaminal formation/aza-Michael) | Isatin derived N-Boc ketimines, γ-hydroxy enones | Spirooxindole embedded oxazolidines | Good diastereoselectivity, high enantioselectivity | nih.gov |
| Metal Catalyst | Titanium(IV) chloride | Regio- and stereoselective cyclization | Isatins, 5-methoxyoxazoles | Spiro[3,3′-oxindoleoxazolines] | Yields up to 99%, dr >99:1, regiocontrol | acs.orgnih.gov |
| Metal Catalyst | Silver nanoparticles | Condensation reaction | Isatin, β-diketone, enamines | Spirooxindoles | Green approach, high to excellent yields | nih.gov |
Electrochemical Synthesis of Spiro Compounds
Electrochemical synthesis represents a green and powerful alternative for the construction of spirocyclic skeletons. researchgate.netthieme-connect.com This method replaces toxic and hazardous chemical reagents with electric current, often reducing waste and improving safety. thieme-connect.comthieme-connect.com Electrosynthesis has been successfully applied to create a variety of spiro compounds, including spiro[4.5]trienones and other heterospirocycles, under mild, metal-free, and oxidant-free conditions. researchgate.netnih.gov
The strategy often involves radical-initiated dearomative spirocyclization. researchgate.netnih.gov For example, the electrosynthesis of spiro[4.5]trienones has been achieved through the spirocyclization of alkynes with diselenides in an undivided cell. researchgate.netnih.gov This approach shows broad functional group tolerance and can be adapted for continuous-flow systems, enabling larger-scale reactions. nih.gov Another innovative electrochemical method is the synthesis of spirolactones from α-tetralone derivatives using methanol (B129727) as a C1 source, highlighting the versatility of electrosynthesis in building complex spiro-frameworks. acs.org
| Reaction Type | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|
| Radical-initiated dearomative spirocyclization | Alkynes, Diselenides | Selenation spiro[4.5]trienones | Metal-free, oxidant-free, mild conditions, scalable | researchgate.netnih.gov |
| Anodic spirocyclization | Arylalkynes | Selenium-substituted spiro[4.5]decatrienones | Uses electrogenerated phenylselenyl radical | researchgate.net |
| Spirolactone synthesis | α-Tetralone derivatives, Methanol (C1 source) | Spirolactones | High efficiency, good functional group tolerance | acs.org |
| Wideqvist reaction | Malononitrile, Carbonyl compounds (e.g., cyclohexanone) | Tetracyanocyclopropanes, Pyrroline spirocyclic compounds | Uses sodium bromide as electrolyte | thieme-connect.com |
Precursor Design and Functional Group Transformations in Spiro[2.4]heptene Synthesis
The successful synthesis of a target molecule like this compound is critically dependent on the rational design of precursors and the strategic application of functional group transformations. nih.govacs.orgCurrent time information in Le Flore County, US.youtube.com
Precursor Design for the spiro[2.4]heptene core often involves the creation of the cyclopropane (B1198618) ring fused to a five-membered ring. A historical synthesis of the parent spiro[2.4]hepta-1,4,6-triene involved the irradiation of diazocyclopentadiene in the presence of (2-bromovinyl)trimethylsilane, followed by an elimination step. rice.edu For the target molecule, a plausible precursor design would involve a substituted cyclopropylidene species reacting with a suitable oxazole precursor or a multi-step sequence building the oxazoline (B21484) ring onto a pre-formed spiro[2.4]heptane skeleton.
Functional Group Transformations are essential for elaborating simple precursors into the final complex structure. youtube.com These transformations include converting one functional group into another to facilitate subsequent reaction steps. youtube.comyoutube.com For example, an alcohol can be converted into a good leaving group, such as a tosylate, to enable a substitution or elimination reaction. youtube.com Similarly, an alkene can be transformed into an alkyne via bromination and subsequent double elimination. youtube.com In the context of synthesizing this compound, a key transformation would be the cyclization step to form the oxazoline ring, which could be achieved from a precursor containing both a hydroxyl and a nitrile or an amino and a carbonyl group, correctly positioned on the spiro[2.4]heptane framework. The introduction of the benzyl (B1604629) group could be accomplished via nucleophilic substitution using a suitable benzyl halide or through a cross-coupling reaction on an appropriately functionalized precursor.
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D)
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.
In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group would exhibit characteristic signals in the aromatic region, while the protons on the cyclopropane (B1198618) and the heterocyclic ring would appear in the aliphatic region. The chemical shifts and coupling constants of the diastereotopic protons on the cyclopropane ring and the methylene (B1212753) group adjacent to the nitrogen atom would provide crucial information about their spatial relationships.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms, including the quaternary spiro-carbon. For a related compound, (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, the carbon signals were observed at specific chemical shifts, which allowed for the confirmation of its carbon framework. mdpi.com
Two-dimensional NMR techniques would be employed to further elucidate the structure. A COSY (Correlation Spectroscopy) experiment would reveal the ¹H-¹H coupling networks, helping to connect adjacent protons. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show long-range correlations between protons and carbons, which is critical for identifying the connectivity across quaternary carbons and heteroatoms, thus confirming the spirocyclic core and the position of the benzyl substituent.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Benzyl-CH₂ | ~4.5 | ~50 |
| Benzyl-Aromatic | ~7.2-7.4 | ~127-138 |
| Spiro-C | - | ~70 |
| Cyclopropane-CH | ~1.5-2.5 | ~20-35 |
| Oxa-aza ring-CH₂ | ~3.0-4.0 | ~45-60 |
Note: This table is hypothetical and intended to illustrate the expected regions for the NMR signals.
Mass Spectrometry (MS) for Molecular Composition Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₂H₁₃NO.
In a study of a similar compound, (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, HRMS (ESI-TOF) was used to determine its exact mass, which was found to be in close agreement with the calculated value. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum would provide valuable structural information. The cleavage of the benzyl group would likely result in a prominent fragment ion. Other characteristic fragmentation pathways could involve the opening of the heterocyclic or cyclopropane rings, providing further confirmation of the proposed structure.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 188.1070 | Expected to be within 5 ppm |
| [M+Na]⁺ | 210.0889 | Expected to be within 5 ppm |
Note: This table presents the expected exact masses for the protonated and sodiated molecular ions.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various structural components.
Key expected vibrational frequencies would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-N and C-O stretching vibrations for the heterocyclic part of the molecule. The presence of the C=N bond within the oxa-aza ring would also give rise to a characteristic absorption band. For comparison, the FT-IR spectrum of a related amine, N-allyl-N-benzylamine, showed characteristic peaks for N-H, C-H (aromatic and aliphatic), and C=C bonds. orgsyn.org
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch | 1690-1640 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O Stretch | 1260-1000 |
| C-N Stretch | 1250-1020 |
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Stereochemistry
This technique would be particularly valuable for confirming the spirocyclic nature of the molecule and for determining the relative stereochemistry of the substituents on the cyclopropane ring. In the structural analysis of (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, X-ray diffraction was used to confirm the structure that had been established by NMR and mass spectrometry. mdpi.com
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose.
For this compound, a suitable HPLC method would be developed using a specific stationary phase (e.g., C18) and a mobile phase that provides good separation. The purity of the compound would be determined by the area of its peak relative to the total area of all peaks in the chromatogram. In studies of similar compounds, HPLC has been used to determine the enantiomeric ratio of chiral products. mdpi.com
Gas chromatography, if the compound is sufficiently volatile and thermally stable, could also be employed for purity assessment. The retention time of the compound would be a characteristic property under a given set of conditions. The purity of N-allyl-N-benzylamine was checked using GC analysis in a related synthesis. orgsyn.org
Chemical Reactivity and Mechanistic Investigations
Reactivity Profile of the Spiro[2.4]heptene Core Attributed to Ring Strain
The spiro[2.4]heptane skeleton, which forms the foundation of the title compound, is characterized by significant ring strain, primarily due to the presence of the three-membered cyclopropane (B1198618) ring. researchgate.netlibretexts.org Ring strain is a form of potential energy that arises from deviations from ideal bond angles (angle strain) and eclipsing of hydrogen atoms on adjacent carbons (torsional strain). libretexts.org In the case of cyclopropane, the internal C-C-C bond angles are compressed to 60° from the ideal tetrahedral angle of 109.5°, leading to high angle strain. libretexts.org
This inherent strain renders the σ-bonds of the cyclopropane ring susceptible to cleavage under conditions that would not affect a typical alkane. The reactivity is driven by the thermodynamic favorability of relieving this strain. nih.gov Consequently, the spiro[2.4]heptene core can undergo a variety of ring-opening reactions, often initiated by acids, electrophiles, or transition metals. For example, ionization of a bond adjacent to the cyclopropane can lead to a stabilized cyclopropylcarbinyl cation, which readily rearranges to a less strained cyclobutane (B1203170) system in a pinacol-like rearrangement. nih.gov This process is driven by the release of strain from both the cyclopropane and, in some cases, an adjacent epoxide, as well as the formation of a stable carbonyl group. nih.gov
Table 1: Strain Energies of Small Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane (B165970) | 5 | 6.2 |
| Cyclohexane | 6 | 0 |
This table presents generally accepted strain energy values for common cycloalkanes to provide context for the high strain in the cyclopropane moiety of the spiro[2.4]heptene core. libretexts.org
Nucleophilic and Electrophilic Reactivity of the Azaspiro and Oxa Moieties
The 4-oxa-5-azaspiro[2.4]hept-5-ene structure contains an isoxazoline (B3343090) ring, which possesses distinct nucleophilic and electrophilic sites.
Electrophilic Center : The carbon atom at position 6, part of the C=N double bond (an imine functionality), is the primary electrophilic site. Due to the higher electronegativity of the nitrogen atom, this carbon bears a partial positive charge, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity is analogous to that of carbonyl carbons. nih.gov
Nucleophilic Centers : The molecule has two main nucleophilic centers. The nitrogen atom (N-5) possesses a lone pair of electrons and can act as a Lewis base or nucleophile. Similarly, the oxygen atom (O-4) has two lone pairs, making it a potential nucleophilic site. The π-system of the C=N bond can also exhibit nucleophilicity, similar to an alkene, particularly in reactions with strong electrophiles.
The interplay of these sites governs many of the heterocycle's reactions. For instance, hydrolysis of the imine bond can occur via nucleophilic attack of water at the C-6 position.
Table 2: Key Reactive Sites in 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene
| Site | Atom(s) | Character | Potential Reactions |
|---|---|---|---|
| Electrophilic Carbon | C-6 (in C=N) | Electrophilic (δ+) | Nucleophilic Addition |
| Nitrogen Atom | N-5 | Nucleophilic, Basic | Protonation, Alkylation, Coordination to Metals |
| Oxygen Atom | O-4 | Nucleophilic, Basic | Protonation, Coordination to Lewis Acids |
| C=N π-bond | C-6, N-5 | Nucleophilic | Addition of Electrophiles |
This table summarizes the primary locations of nucleophilic and electrophilic character within the heterocyclic portion of the molecule.
Cycloaddition Reactions Involving the Unsaturated Systems
The C=N double bond of the isoxazoline ring is an unsaturated system that can participate in cycloaddition reactions. While the most common synthesis of isoxazolines involves a [3+2] cycloaddition, the embedded C=N bond can itself act as a dipolarophile in reactions with 1,3-dipoles. researchgate.net For example, it could potentially react with nitrile oxides, azides, or nitrones to form more complex, fused heterocyclic systems.
The synthesis of the spiroisoxazoline core itself is most efficiently achieved through a 1,3-dipolar cycloaddition reaction. nih.govnih.govnih.gov This powerful method involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, in this case, a suitably substituted alkene. tandfonline.comresearchgate.netnih.gov For the title compound, the reaction would occur between a benzyl-substituted nitrile oxide and vinylcyclopropane, or between a cyclopropyl (B3062369) nitrile oxide and styrene. These reactions are known for their high regio- and stereoselectivity. thieme-connect.comscielo.br
Table 3: Representative 1,3-Dipolar Cycloaddition for Isoxazoline Synthesis
| Dipole | Dipolarophile | Product Type | Key Features |
|---|---|---|---|
| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkene | Isoxazoline | High regioselectivity, versatile for creating substituted rings. tandfonline.com |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkyne | Isoxazole | Forms the corresponding aromatic heterocycle. tandfonline.com |
| Nitrilimine (R-C≡N⁺-N⁻-R') | Alkene | Pyrazoline | Forms nitrogen-rich heterocycles. nih.gov |
This table illustrates the general principle of 1,3-dipolar cycloadditions, the primary method for synthesizing the isoxazoline core.
Rearrangement Reactions and Associated Mechanistic Pathways
The high ring strain of the spiro-fused cyclopropane makes this compound a candidate for various rearrangement reactions. These transformations are typically driven by the thermodynamic benefit of relieving strain.
Lewis acid-mediated rearrangements are a common pathway for related spirocyclic systems. rsc.org For example, treatment with a Lewis acid like AlCl₃ could induce a skeletal rearrangement. rsc.org One plausible pathway involves the coordination of the Lewis acid to the oxygen or nitrogen atom, followed by cleavage of a cyclopropane C-C bond to form a carbocationic intermediate. This intermediate could then undergo a 1,2-shift, leading to a ring-expanded product, such as a spiro[3.4]octene derivative. Semmelhack and coworkers have described similar skeletal rearrangements of spiro[4.4]nonatrienes to indene (B144670) systems at high temperatures, and palladium-mediated conditions have been shown to facilitate rearrangements in related spiro systems. nih.gov
Table 4: Potential Rearrangement Pathways
| Reaction Type | Driving Force | Potential Product |
|---|---|---|
| Lewis Acid-Catalyzed Rearrangement | Ring strain release, formation of stable carbocation | Ring-expanded spirocycles (e.g., spiro[3.4]octene derivatives) |
| Thermal Rearrangement | Ring strain release | Fused bicyclic systems (e.g., indene-like structures) nih.gov |
| Vinylcyclopropane Rearrangement | Ring strain release | Cyclopentene derivatives |
This table outlines possible rearrangement reactions based on the structural features of the title compound and known reactivity of similar systems.
Functionalization Strategies and Derivatization of the 6-Benzyl Moiety and Spirocyclic Framework
The structure of this compound offers multiple handles for further chemical modification.
Derivatization of the 6-Benzyl Moiety : The benzyl (B1604629) group can be functionalized using well-established methods. The aromatic ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), with the substitution pattern directed by the existing alkyl substituent. The benzylic position (the CH₂ group in a benzyl substituent if it were present, or the C-6 carbon itself) is particularly reactive. wikipedia.org It can be oxidized to a carbonyl group or undergo radical halogenation. wikipedia.orgresearchgate.net Metallaphotoredox catalysis has emerged as a powerful tool for the arylation, alkylation, and carboxylation of benzylic C-H bonds under mild conditions. rsc.org
Derivatization of the Spirocyclic Framework : The heterocyclic portion of the molecule can also be modified. The C=N imine bond can be reduced to the corresponding amine using reducing agents like sodium borohydride, yielding a saturated isoxazolidine (B1194047) ring. As mentioned previously, the cyclopropane ring can be opened under various conditions to introduce new functional groups or to build more complex carbocyclic frameworks.
Table 5: Functionalization Strategies
| Molecular Target | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Benzyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Substituted aromatic derivatives |
| Benzylic Position | Oxidation | KMnO₄, CrO₃ | Carbonyl compounds wikipedia.org |
| C=N Bond | Reduction | NaBH₄, H₂/Pd | Saturated isoxazolidine derivative |
| Cyclopropane Ring | Ring Opening | H⁺, Lewis Acids, Transition Metals | Functionalized cyclopentane or cyclobutane derivatives nih.gov |
This table provides examples of potential derivatization reactions for different parts of the molecule.
Proposed Reaction Mechanisms for Synthesis and Transformation (e.g., Radical-Polar Crossover)
Beyond classical cycloadditions, modern synthetic methods offer alternative pathways for the construction and transformation of complex heterocycles like this compound. One such powerful strategy is the Radical-Polar Crossover (RPC) reaction. acs.orgnih.gov
A proposed RPC synthesis could involve the reaction of an imine with a bifunctional radical precursor under photoredox conditions. nih.govorganic-chemistry.org For instance, a photocatalytically generated alkyl radical containing a tethered nucleophile could add to an imine. ucla.edu The key step is the subsequent single-electron oxidation of the resulting radical intermediate to form a carbocation (the oxidative radical-polar crossover). This electrophilic center is then trapped intramolecularly by the tethered nucleophile to close the ring, forming the desired heterocycle. ucla.edu This approach is particularly valuable for constructing saturated nitrogen heterocycles and allows for the creation of quaternary centers. acs.orgorganic-chemistry.org
The synthesis of the title compound could be envisioned via an RPC mechanism starting from simpler, acyclic precursors, offering a modular and efficient route to this complex spirocyclic architecture. These visible-light-mediated methods are prized for their mild, often redox-neutral conditions and high functional group tolerance. nih.govfigshare.com
Table 6: Comparison of Synthetic Mechanisms
| Mechanism | Key Intermediates | Bond Formations | Advantages |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkene | Two C-O and C-C σ-bonds (concerted) | High efficiency, high selectivity, well-established. tandfonline.comnih.gov |
| Radical-Polar Crossover | Alkyl radical, N-centered radical, Carbocation | C-C bond (radical addition), C-X bond (polar cyclization) | Mild conditions, high functional group tolerance, modular. organic-chemistry.orgucla.edu |
This table compares two powerful mechanistic pathways for the synthesis of the heterocyclic core.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. For spirocyclic systems, DFT is employed to determine stable conformations, electronic distribution, and reactivity parameters.
Electronic Structure and Frontier Molecular Orbitals: Studies on related spiroisoxazoline derivatives using DFT at the B3LYP/6-311G(d,p) level of theory have been successful in elucidating their electronic behavior. bohrium.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. bohrium.comnih.gov A smaller gap suggests higher reactivity and easier electronic transitions. nih.gov
For instance, in a study of spirocyclohexane derivatives, DFT calculations revealed that compounds with a smaller energy gap (ΔE) were considered "soft molecules," indicating that electronic transitions are easier. nih.gov The analysis of HOMO and LUMO surfaces shows the distribution of electron density, identifying the most probable sites for electrophilic and nucleophilic attacks.
Conformational Analysis: The three-dimensional arrangement of atoms is critical to a molecule's function. DFT calculations can predict the most stable geometric conformations by optimizing the molecular structure to find its lowest energy state. In complex spiro-compounds, multiple conformers may exist. Theoretical studies on related molecules have been used to understand the steric and electronic properties of different conformers and their relative stabilities. rsc.orgresearchgate.net For spiroisoxazolines derived from sesquiterpene lactones, DFT has been used to substantiate the geometry obtained from X-ray crystallography, providing confidence in the calculated structures in the gas phase. bohrium.comresearchgate.net
Molecular Electrostatic Potential (MEP) and Charge Distribution: The Molecular Electrostatic Potential (MEP) map is a valuable DFT-derived tool that illustrates the charge distribution on the molecular surface. It helps in predicting how a molecule will interact with other species. Red regions on the MEP map indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around heteroatoms like oxygen and nitrogen) that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. Studies on novel spiroisoxazolines have used MEP maps to analyze reactivity and site selectivity. bohrium.com Furthermore, Natural Bond Orbital (NBO) analysis and Mulliken charge calculations provide quantitative measures of the charge distribution on each atom, offering deeper insights into intermolecular interactions and bonding. bohrium.com
Below is a hypothetical table of DFT-calculated parameters for a representative spiroisoxazoline, illustrating the type of data generated in such studies.
| Parameter | Calculated Value | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
| Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Softness (σ) | 0.38 eV-1 | Reciprocal of hardness; indicates reactivity. |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD is particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules in a simulated biological or solution environment. nih.gov
For a molecule like 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene, MD simulations can reveal:
Conformational Flexibility : How the spiro rings and the benzyl (B1604629) substituent move and flex at physiological temperatures.
Solvent Interactions : How the molecule orients itself and interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds.
Binding Dynamics : When studying interactions with a biological target, MD simulations can show how the ligand settles into a binding pocket, the stability of its interactions, and the key residues involved. nih.govmdpi.com
In a typical MD simulation, the system (e.g., the spirocycle in a box of water) is simulated for a period ranging from nanoseconds to microseconds. The trajectory, which is a record of the positions and velocities of all atoms over time, is then analyzed. For example, in studies of other complex heterocyclic systems, MD simulations running for 100 ns have been used to confirm the stability of ligand-protein complexes and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the binding mode. nih.govmdpi.com
In Silico Modeling for Reaction Pathway Prediction and Mechanistic Elucidation
Computational modeling is instrumental in predicting the most likely pathways for chemical reactions and elucidating their mechanisms. This is especially valuable for complex, multi-step syntheses or for understanding unexpected reaction outcomes.
For spirocycles, in silico modeling can be used to compare the energy barriers of different potential reaction routes, thereby predicting the most favorable pathway and the likely products. For example, in the synthesis of a related compound, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, a mechanism was proposed to explain the formation of the final product. researchgate.netmdpi.com The proposed pathway involves several steps:
Initial formation of an unstable cyclopropane (B1198618) intermediate.
Cleavage of a C-C bond to form a stabilized 1,3-dipole.
A subsequent hydride shift to form a more stable intermediate.
A final cyclopropanation step to yield the observed product.
DFT calculations can be applied to model the transition state energies for each step in such a proposed mechanism. By calculating the activation energies, chemists can validate the plausibility of the proposed pathway over alternative routes.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which is crucial for confirming the structure of newly synthesized compounds.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are then compared with experimental spectra to aid in signal assignment and structure verification. For example, DFT calculations have been used to predict ¹H NMR chemical shifts to confirm the exact structure of new fluorescent heterocyclic compounds. nih.gov For a closely related spiro compound, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, the structure was established using experimental NMR, which computational methods aim to replicate. researchgate.netmdpi.com
Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. This information helps to understand the color and photophysical properties of a compound and can be correlated with experimental UV-Vis absorption maxima.
The table below shows an example of experimentally determined NMR data for a similar spiro compound, which serves as a benchmark for computational predictions. mdpi.com
| Nucleus | Experimental Chemical Shift (δ, ppm) |
| ¹H NMR | 7.55–7.51 (m), 7.48–7.44 (m), 7.14 (d), 7.08 (d), 3.16 (qd), 2.49–2.42 (m), 2.37–2.34 (m), 2.34 (s), 2.04 (dd) |
| ¹³C NMR | 177.3, 167.0, 136.3, 135.8, 131.3, 129.5, 129.2, 128.2, 127.0, 126.8, 35.4, 31.8, 30.8, 26.2, 21.0 |
Note: Data is for (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, not the title compound.
Theoretical Frameworks for Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Spirocycles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. nih.gov While no specific QSAR studies on this compound were identified, the framework is widely applied to related spirocyclic and heterocyclic compounds.
A QSAR study involves several key steps:
Data Set Collection : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric fields from CoMFA, electrostatic fields from CoMSIA). nih.gov
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical model that links the descriptors to the biological activity. nih.gov
Validation : The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a test set of compounds not used in model building (R²test). nih.govnih.gov
For example, a QSAR study on antiviral oxadiazolo[3,4-d]pyrimidine nucleosides indicated that compounds with higher activity tended to have low lipophilicity (logP) and specific surface properties (vsurf_G), but a large aqueous solubility (logS) value. nih.gov Such models provide a theoretical framework to guide the design of new, more potent analogues by indicating which molecular properties should be optimized.
Applications in Medicinal Chemistry and Scaffold Development
Role of Spirocyclic Scaffolds in Modern Drug Discovery Paradigms
Spirocyclic scaffolds are increasingly recognized for their significant contributions to contemporary drug discovery. nih.govnih.govbldpharm.com Their defining feature is a spiro-atom, a quaternary carbon that joins two rings, imparting a distinct three-dimensional (3D) geometry. tandfonline.comchembridge.com This contrasts sharply with the predominantly flat, aromatic structures that have historically populated compound libraries. tandfonline.comnih.gov The move towards more complex, 3D structures, often quantified by a higher fraction of sp³ hybridized carbons (Fsp³), is a key trend in medicinal chemistry aimed at improving the developability of drug candidates. bldpharm.comnih.govresearchgate.net
The rigid nature of spirocycles, particularly those with smaller rings, limits their conformational flexibility. tandfonline.commdpi.com This conformational restriction can be highly advantageous, as it pre-organizes the molecule into a specific shape that can lead to a more favorable interaction with the biological target. tandfonline.comnih.govresearchgate.net By locking the orientation of key binding elements, spirocyclic scaffolds can enhance potency and selectivity, while reducing off-target effects. tandfonline.com This principle has been successfully applied in the optimization of various drug candidates, including inhibitors of enzymes and modulators of receptors. tandfonline.com
Furthermore, the introduction of spirocyclic motifs is an effective strategy for scaffold hopping, where a known active core is replaced with a novel one to improve properties or circumvent existing patents. researchgate.net This approach allows medicinal chemists to explore new chemical space and develop compounds with improved intellectual property standing. researchgate.net The growing interest in these scaffolds is evidenced by the increasing number of spirocycle-containing compounds entering clinical trials and receiving regulatory approval. nih.gov
Exploration of Novel Chemical Space via Spiro[2.4]heptene Derivatives
Spiro[2.4]heptene derivatives, including the specific scaffold 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene, represent a particularly promising class of compounds for exploring novel chemical space. nih.gov The spiro[2.4]heptane framework, which consists of a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring, provides a unique and rigid three-dimensional arrangement of atoms. This structural rigidity is a key feature that allows for the precise positioning of functional groups in three-dimensional space, enabling more specific interactions with biological targets. tandfonline.comchembridge.com
The exploration of such novel scaffolds is critical in drug discovery to move beyond the limitations of traditional, often planar, chemical structures. tandfonline.comnih.gov Spiro[2.4]heptene derivatives, by their very nature, possess a high degree of sp³ character, a desirable trait that has been correlated with improved clinical success rates for drug candidates. researchgate.netnih.gov The introduction of heteroatoms, as seen in the oxa-aza-spiro[2.4]heptene core, further expands the accessible chemical space and allows for the fine-tuning of electronic and steric properties.
Research into diarylspiro[2.4]heptenes has demonstrated their potential as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This highlights the therapeutic applicability of the spiro[2.4]heptene scaffold. The synthesis of various derivatives allows for the creation of diverse compound libraries, which are essential for high-throughput screening campaigns aimed at identifying new hit compounds. researchgate.net The versatility of the spiro[2.4]heptene core as a building block in organic synthesis facilitates the generation of a wide array of structurally diverse molecules for biological evaluation.
Strategies for Modulating Physicochemical and Pharmacokinetic Properties through Spirocyclic Integration
The incorporation of spirocyclic scaffolds is a powerful strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. tandfonline.comacs.org By replacing more flexible or planar moieties with rigid, three-dimensional spirocycles, medicinal chemists can favorably alter key drug-like parameters. bldpharm.com
Key Property Modulations through Spirocyclic Integration:
Conformational Restriction: The rigid nature of spirocycles reduces the number of accessible conformations of a molecule. nih.govresearchgate.net This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. researchgate.net
Enhanced Aqueous Solubility: The move away from flat, aromatic systems towards more three-dimensional, sp³-rich structures generally improves aqueous solubility. tandfonline.comnih.gov The introduction of heteroatoms, such as in oxa-spirocycles, can further enhance solubility by providing additional hydrogen bond acceptors. rsc.org
Improved Metabolic Stability: Spirocyclic scaffolds can enhance metabolic stability by blocking sites of metabolism on a molecule. bldpharm.comtandfonline.com For example, replacing a metabolically labile group with a spirocycle can prevent enzymatic degradation, leading to a longer half-life in the body. mykhailiukchem.org
The following table provides a conceptual overview of how integrating a spirocyclic scaffold can impact key drug-like properties compared to a hypothetical non-spirocyclic, aromatic analogue.
| Property | Non-Spirocyclic Aromatic Analogue | Spirocyclic Analogue | Rationale for Change |
| Conformational Flexibility | High | Low | The rigid spirocyclic core restricts bond rotation. researchgate.net |
| Fsp³ Value | Low | High | The spiro center is a quaternary sp³ carbon, increasing the overall sp³ count. bldpharm.comresearchgate.net |
| Aqueous Solubility | Generally Lower | Generally Higher | Increased three-dimensionality and potential for H-bonding disrupts crystal packing and improves solvation. tandfonline.comrsc.org |
| Metabolic Stability | Potentially Lower | Generally Higher | The spirocyclic core can block metabolically susceptible positions. tandfonline.commykhailiukchem.org |
| Lipophilicity (logP) | Generally Higher | Generally Lower | Replacing an aromatic ring with a saturated spirocycle reduces lipophilicity. bldpharm.com |
This table presents a generalized trend. Actual values are compound-specific.
Spiro[2.4]heptene Derivatives as Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement is a cornerstone of lead optimization in medicinal chemistry, involving the substitution of one chemical group with another that has similar physical or chemical properties, with the aim of improving the biological activity or pharmacokinetic profile of a compound. spirochem.com Spiro[2.4]heptene derivatives have emerged as valuable and innovative bioisosteres for various commonly used chemical motifs. rsc.org
The rigid, three-dimensional nature of the spiro[2.4]heptene scaffold allows it to mimic the spatial arrangement of other cyclic systems, such as phenyl or piperidine (B6355638) rings, while offering a distinct set of physicochemical properties. mykhailiukchem.orgrsc.org This "scaffold hopping" can lead to compounds with improved potency, selectivity, and ADME properties, as well as providing access to novel intellectual property. researchgate.net
For instance, a spiro[2.4]heptene moiety can be used to replace a flat aromatic ring in a lead compound. chem-space.com This substitution can achieve several goals:
Escape from Flatland: It increases the three-dimensionality (Fsp³) of the molecule, which is often associated with better drug-like properties. nih.gov
Improved Physicochemical Properties: The replacement can lead to increased solubility and reduced lipophilicity, which are often problematic with highly aromatic compounds. tandfonline.commykhailiukchem.org
Enhanced Metabolic Stability: The spirocyclic core can be more resistant to metabolic degradation compared to an electron-rich aromatic ring. mykhailiukchem.org
Novel Binding Interactions: The unique geometry of the spirocycle can enable new, favorable interactions with the target protein that were not possible with the original planar ring.
The following table illustrates potential bioisosteric replacements using spirocyclic scaffolds.
| Original Fragment | Potential Spirocyclic Bioisostere | Key Advantages of Replacement |
| Phenyl Ring | Diarylspiro[2.4]heptene | Increased Fsp³, improved solubility, enhanced metabolic stability, novel vector for substituents. mykhailiukchem.org |
| gem-Dimethyl Group | Spiro-cyclopropane | Reduced lipophilicity, conformational restriction. |
| Piperidine/Piperazine | Azaspiro[2.4]heptane | Modulated basicity, improved metabolic stability, novel 3D orientation of substituents. tandfonline.comrsc.org |
The successful application of spiro[2.4]heptene derivatives as bioisosteres has been demonstrated in the development of selective COX-2 inhibitors, where the spirocyclic core was crucial for achieving high potency and selectivity. nih.gov This underscores the potential of this scaffold in overcoming common challenges encountered during the lead optimization phase of drug discovery.
Design and Synthesis of this compound Analogs for Target-Oriented Compound Libraries
The design and synthesis of focused compound libraries are a critical component of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates. The this compound scaffold represents a novel and attractive starting point for the creation of such target-oriented libraries due to its inherent three-dimensionality and synthetic tractability. nih.gov
The design of analogs based on this scaffold would typically involve a diversity-oriented synthesis (DOS) approach. nih.gov This strategy aims to generate a wide range of structurally diverse molecules from a common starting material, thereby maximizing the exploration of relevant chemical space. For the this compound core, diversification can be readily achieved at several key positions:
The Benzyl (B1604629) Group: The aromatic ring of the benzyl substituent can be modified with a variety of functional groups to probe for interactions with different pockets of a biological target. This can be achieved through standard cross-coupling reactions or by starting with substituted benzyl precursors.
The Spirocyclic Core: While more synthetically challenging, modifications to the cyclopropane or the five-membered heterocyclic ring can be envisioned to fine-tune the conformational properties and vectoral projection of other substituents.
Introduction of Additional Functional Groups: Synthetic handles can be incorporated into the scaffold to allow for the attachment of a wide array of chemical fragments, further expanding the diversity of the library. acs.org
The synthesis of such a library would likely rely on robust and well-established chemical transformations. The construction of the spirocyclic core itself can be achieved through various methods, including intramolecular cyclization reactions. thieme-connect.comnih.gov Subsequent modifications would leverage parallel synthesis techniques to efficiently generate a large number of analogs. For example, a series of thiophene (B33073) bioisosteres of spirocyclic ligands has been successfully synthesized and evaluated, demonstrating the feasibility of creating diverse libraries around a spirocyclic core. acs.org
The resulting compound library, rich in Fsp³ character and structural novelty, would be a valuable resource for screening against a variety of biological targets, including enzymes, receptors, and protein-protein interactions. chembridge.comnih.gov The data generated from these screens would provide crucial insights into the SAR of this novel scaffold and guide the rational design of the next generation of therapeutic agents.
Investigational Biological Activity and Mechanistic Insights
Potential as Scaffolds for Biologically Active Molecules
Spirocyclic frameworks are considered "privileged scaffolds" in the realm of drug discovery. mdpi.commdpi.commdpi.com This designation stems from their prevalence in a multitude of natural products that exhibit potent biological activities. mdpi.com The spiro center, where two rings share a single atom, imparts a rigid conformational constraint on the molecule. mdpi.com This rigidity can lead to higher binding affinities and selectivities for specific biological targets compared to more flexible acyclic or non-spirocyclic analogues. nih.gov
The synthesis of diverse libraries of spiro compounds, including spirooxindoles and spiro-heterocyclic steroids, has been a major focus of research. nih.govrsc.orgbohrium.com These efforts aim to explore the vast chemical space offered by these scaffolds to identify novel therapeutic agents for a range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comnih.govnih.govmdpi.com For instance, the spirooxindole core is a fundamental structural unit in various alkaloids and has been a template for the development of potent anticancer agents. mdpi.commdpi.comnih.gov The ability to readily functionalize the spirocyclic core allows for the fine-tuning of physicochemical and pharmacokinetic properties, further enhancing their potential as drug candidates. nih.gov
The following table provides examples of spirocyclic scaffolds and their investigated biological potential:
| Spirocyclic Scaffold | Investigated Biological Potential | Reference |
|---|---|---|
| Spirooxindoles | Anticancer, Antimicrobial, Antiviral, Enzyme Inhibition | mdpi.commdpi.comnih.gov |
| Spiro-heterocyclic steroids | Antiproliferative, Antimalarial, Antifungal, Steroid Antagonism | nih.gov |
| Spiro-pyrrolidines | Antimicrobial, Antifungal | nih.gov |
| Spiro-4H-pyrans | Antimicrobial, Antitumor | nih.gov |
Evaluation of Enzyme Inhibitory Potential
A significant area of investigation for spirocyclic compounds is their ability to act as enzyme inhibitors. The well-defined three-dimensional structure of these molecules allows them to fit into the active sites of enzymes with high specificity, leading to potent inhibition.
Derivatives of spirooxindoles have been extensively studied as inhibitors of a variety of enzymes implicated in diseases such as cancer. For example, certain spirooxindoles have been identified as potent inhibitors of Murine Double Minute 2 (MDM2), a protein that negatively regulates the p53 tumor suppressor. nih.govsioc-journal.cn By inhibiting the MDM2-p53 interaction, these compounds can reactivate p53 and induce apoptosis in cancer cells. nih.gov
Other enzymes targeted by spirocyclic compounds include:
Indoleamine 2,3-dioxygenase 1 (IDO1): Some spiro-oxindole derivatives have shown inhibitory activity against IDO1, an enzyme involved in tumor immune evasion. nih.gov
Phosphodiesterase 1 (PDE-1): A spirooxindole derivative demonstrated significant inhibitory activity against PDE-1, an enzyme implicated in certain cancers. nih.gov
Glycogen (B147801) Phosphorylase: Glucose-based spiro-isoxazolines have been identified as potent inhibitors of muscle glycogen phosphorylase b, suggesting potential applications in metabolic disorders. nih.gov
EGFR and CDK2: Pyrrolidinyl-spirooxindole derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy. frontiersin.orgnih.gov
The inhibitory activities of some spirocyclic compounds are summarized in the table below:
| Spirocyclic Compound Class | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Spiro-oxindoles | MDM2 | Inhibition of p53-MDM2 interaction | nih.govsioc-journal.cn |
| Spiro[pyrrolidin-3,3′-oxindoles] | IDO1 | Inhibitory efficacy with Ki values in the micromolar range | nih.gov |
| Spirooxindole derivative | Phosphodiesterase 1 | 74.2% inhibitory activity | nih.gov |
| Glucopyranosylidene-spiro-isoxazolines | Glycogen Phosphorylase b | Ki values ranging from 0.63 to 92.5 μM | nih.gov |
| Pyrrolidinyl-spirooxindoles | EGFR and CDK-2 | Potent inhibition with IC50 values in the nanomolar to low micromolar range | frontiersin.orgresearchgate.net |
Receptor Binding Studies and Ligand-Target Complementarity
The rigid nature of spirocyclic compounds makes them excellent candidates for receptor binding studies, as they can adopt well-defined conformations that complement the binding pockets of receptors. Molecular docking studies are frequently employed to predict and understand the binding modes of these ligands with their biological targets. sioc-journal.cnmdpi.comnih.govnih.gov
Research has demonstrated the high binding affinity of spirocyclic compounds for various receptors. For instance, spirocyclic ligands have been synthesized and shown to have high affinity for sigma-1 (σ1) receptors, which are implicated in a variety of neurological disorders. rsc.orgnih.gov In one study, a series of spiro[ sioc-journal.cnbenzopyran-1,1′-cyclohexan]-3′-amines were synthesized, with some derivatives exhibiting low nanomolar affinity for the σ1 receptor. rsc.org
Furthermore, isomers of estradiol (B170435) with a spiro junction have been synthesized and shown to bind to estrogen receptors with an affinity comparable to that of the natural ligand, estradiol, but with greater selectivity for the β-receptor subtype. nih.gov This highlights the ability of spirocyclic frameworks to modulate receptor selectivity.
The following table presents examples of spirocyclic compounds and their receptor binding affinities:
| Spirocyclic Compound | Target Receptor | Binding Affinity (Ki or other metric) | Reference |
|---|---|---|---|
| Spiro[ sioc-journal.cnbenzopyran-1,1′-cyclohexan]-3′-amine derivative | σ1 Receptor | Ki = 5.4 nM | rsc.org |
| BC-spiro-estradiol isomer | Estrogen Receptor | Binds almost as strongly as estradiol | nih.gov |
| Spirocyclic piperidine (B6355638) derivative | σ1 Receptor | Ki = 1.2 nM | nih.gov |
Mechanistic Investigations into Cellular and Biochemical Interactions
Understanding the cellular and biochemical mechanisms of action of spirocyclic compounds is crucial for their development as therapeutic agents. A significant body of research has focused on elucidating these mechanisms, particularly for spirooxindole derivatives in the context of cancer.
A common mechanism of action observed for many cytotoxic spirooxindoles is the induction of apoptosis, or programmed cell death. plos.orgnih.govnih.gov This is often accompanied by the arrest of the cell cycle at specific phases, preventing cancer cells from proliferating. For example, some spiro[cyclopropane-1,3′-indolin]-2′-ones have been shown to arrest the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptosis. nih.gov Similarly, other spiro-fused oxindoles cause an accumulation of cells in the G0/G1 and sub-G1 phases. mdpi.commdpi.com Certain di-spiropyrrolidino oxindole (B195798) derivatives have also been found to induce G1-phase cell cycle arrest. plos.org
The induction of apoptosis by these compounds can occur through various pathways. One well-documented mechanism involves the disruption of the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor pathway. nih.gov Another investigated mechanism is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic cell death. plos.org For instance, the cytotoxic effects of a di-spiropyrrolizidino oxindole derivative were found to be mediated by a ROS-dependent mitochondrial pathway. plos.org
The table below summarizes key mechanistic findings for various spirocyclic compounds:
| Spirocyclic Compound Class | Observed Cellular/Biochemical Effect | Reference |
|---|---|---|
| Spiro[cyclopropane-1,3′-indolin]-2′-ones | G0/G1 phase cell cycle arrest, caspase-3 dependent apoptosis | nih.gov |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | Accumulation of cells in G0/G1 and SubG1 phases | mdpi.commdpi.com |
| Di-spiropyrrolizidino oxindole derivative (CY2) | Induction of apoptosis via ROS-dependent mitochondrial pathway, G1 phase cell cycle arrest | plos.org |
| Spirooxindole derivative (6a) | Disruption of the normal cell cycle, significant increase in Pre-G and G2/M phases | nih.gov |
Antimicrobial Activity Mechanisms of Spirocyclic Derivatives
In addition to their anticancer potential, various spirocyclic derivatives have demonstrated promising antimicrobial and antifungal activities. nih.govmdpi.comnih.govharamaya.edu.etresearchgate.net The unique structural features of these compounds are believed to play a key role in their ability to inhibit the growth of pathogenic microorganisms.
A study on a new class of spiro pyrrolidines found that these compounds exhibited antimicrobial and antifungal activity against a range of human pathogenic bacteria and dermatophytic fungi. nih.gov Similarly, novel spiro[indoline-2,2'-pyrrolidin]-3-ones showed inhibitory activity against Staphylococcus aureus and Escherichia coli, as well as the fungi Aspergillus niger and Aspergillus versicolla. haramaya.edu.et
The precise mechanisms of antimicrobial action for many spirocyclic compounds are still under investigation. However, it is hypothesized that their rigid structures may allow them to interact with and disrupt essential cellular processes in microorganisms. For instance, they may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity of the compounds, influenced by their substituents, can also play a role in their ability to penetrate microbial cell membranes. researcherslinks.com
The following table highlights the antimicrobial activity of some spirocyclic derivatives:
| Spirocyclic Derivative | Target Microorganisms | Observed Activity | Reference |
|---|---|---|---|
| Spiro pyrrolidines | Human pathogenic bacteria and dermatophytic fungi | Antimicrobial and antifungal activity | nih.gov |
| Spiro[indoline-2,2'-pyrrolidin]-3-ones | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Aspergillus versicolla | Inhibitory activity | haramaya.edu.et |
| Spiro-4H-pyran derivatives | Gram-positive and Gram-negative bacteria | Antibacterial effects, particularly against Staphylococcus aureus and Streptococcus pyogenes | nih.gov |
| Spiro[oxindole-2,3′-pyrrolidines] | Six microbial strains | Moderate to excellent antibacterial and antifungal activities | mdpi.com |
Future Perspectives and Research Directions
Development of More Efficient and Sustainable Synthetic Routes for Advanced Analogs
The future synthesis of advanced analogs of 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene will likely prioritize efficiency and sustainability. Current synthetic strategies for related spiro-heterocycles often involve multi-step sequences that may not be optimal for large-scale production or rapid analog generation. Future research should focus on the development of novel synthetic methodologies that are both efficient and environmentally benign.
Key areas for development include:
Asymmetric Catalysis: The chiral nature of the spirocyclic core is crucial for its biological activity. The development of catalytic enantioselective methods for the synthesis of spiro-oxazolines will be a significant advancement. For instance, the use of chiral ligands in metal-catalyzed reactions could provide access to specific enantiomers with high purity, which is essential for pharmacological studies.
One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation can significantly improve efficiency by reducing the number of purification steps and minimizing waste.
Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources will be critical. Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. frontiersin.org
Advanced Structural Biology Studies of Ligand-Target Complexes
A deep understanding of how this compound and its analogs interact with their biological targets at the atomic level is paramount for rational drug design. While specific targets for this compound are yet to be fully elucidated, future research will undoubtedly focus on identifying its molecular partners and characterizing the resulting complexes.
Advanced structural biology techniques will be instrumental in this endeavor:
X-ray Crystallography: This technique can provide high-resolution three-dimensional structures of the compound bound to its protein target. Such information is invaluable for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. frontiersin.orgnih.gov The insights gained from these crystal structures can guide the design of more potent and selective inhibitors. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the dynamics of the ligand-target interaction in solution, complementing the static picture provided by X-ray crystallography. researchgate.netspringernature.com It can be used to determine the binding affinity and kinetics of the interaction. springernature.com
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane-bound targets that are difficult to crystallize, cryo-EM has emerged as a powerful tool for structure determination. nih.gov
These structural studies will be crucial for elucidating the mechanism of action and for guiding the structure-based design of next-generation analogs with improved pharmacological profiles.
Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. scilit.com For this compound, these computational tools can accelerate the design of novel analogs with desired properties.
Future applications of AI and ML in this context include:
Generative Models: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures with specific desired attributes. nih.gov These models can explore a vast chemical space to propose new spiro-oxazoline derivatives that are predicted to have high affinity for a particular target and favorable drug-like properties.
Predictive Modeling: AI/ML models can be developed to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds. This allows for the in silico screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing.
Retrosynthesis Prediction: AI tools can also assist in the planning of synthetic routes for the newly designed compounds, a significant challenge in organic chemistry. mdpi.com
Expanding the Scope of Derivatization for Novel Biological Activities
Systematic derivatization of the this compound core is a key strategy for exploring its full therapeutic potential and discovering novel biological activities. The benzyl (B1604629) group and the spirocyclic framework offer multiple points for modification.
Future derivatization efforts could explore:
Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or -withdrawing groups, halogens, alkyl chains) on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to improved target engagement and altered biological activity.
Modification of the Spirocyclic Core: Altering the substituents on the cyclopropane (B1198618) ring or modifying the oxazoline (B21484) ring can impact the three-dimensional shape of the molecule, which is critical for its interaction with biological targets.
Introduction of Different Functional Groups: Appending other pharmacophoric groups or functionalities that can participate in specific interactions with a target protein could lead to compounds with entirely new mechanisms of action.
The following table presents hypothetical structure-activity relationship (SAR) data for related spirocyclic compounds, illustrating how modifications can influence biological activity.
Table 1: Hypothetical Structure-Activity Relationship of Analogous Spirocyclic Compounds
| Compound ID | R1 (Benzyl Substitution) | R2 (Spirocyclic Modification) | Biological Activity (IC50, µM) |
|---|---|---|---|
| A-1 | H | H | 10.5 |
| A-2 | 4-Cl | H | 2.1 |
| A-3 | 4-OCH3 | H | 8.7 |
| A-4 | H | CH3 | 15.2 |
| A-5 | 4-Cl | CH3 | 5.3 |
A systematic exploration of the chemical space around the this compound scaffold is likely to yield derivatives with a wide range of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties. acs.org
Potential for Applications Beyond Traditional Medicinal Chemistry (e.g., Material Science, Chemical Probes)
The unique properties of the this compound scaffold suggest that its applications could extend beyond the realm of traditional medicinal chemistry.
Promising future directions include:
Material Science: The oxazoline ring is a known monomer for the synthesis of poly(2-oxazoline)s, a class of polymers with interesting properties such as biocompatibility and thermo-responsiveness. mdpi.com Derivatives of this compound could potentially be used as functional monomers to create novel polymers with unique architectures and properties for applications in drug delivery, tissue engineering, and smart materials.
Chemical Probes: The rigid spirocyclic framework can serve as a scaffold for the development of fluorescent probes. By attaching a fluorophore to the molecule, it may be possible to create probes for bioimaging applications, allowing for the visualization of specific cellular components or processes. mdpi.com Spiro-based compounds have been successfully employed as fluorescent probes for detecting metal ions and for live-cell imaging. nih.govcytoskeleton.com
The exploration of these non-traditional applications could open up new avenues for the utilization of this fascinating class of compounds.
Q & A
Q. How do intermolecular interactions influence crystallization outcomes for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
